N-[2-(1,1-difluoroethyl)phenyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide
Description
N-[2-(1,1-difluoroethyl)phenyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide is a complex organic compound featuring a spirochromene core linked to a piperidine ring and a difluoroethyl phenyl group
Properties
IUPAC Name |
N-[2-(1,1-difluoroethyl)phenyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N2O2/c1-21(23,24)17-7-3-4-8-18(17)25-20(27)26-14-12-22(13-15-26)11-10-16-6-2-5-9-19(16)28-22/h2-11H,12-15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEJFMWLPBQOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1NC(=O)N2CCC3(CC2)C=CC4=CC=CC=C4O3)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-difluoroethyl)phenyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide typically involves multiple steps:
Formation of the Spirochromene Core: The spirochromene core can be synthesized via a multi-component reaction involving a chromene precursor, an aldehyde, and a piperidine derivative under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced through a nucleophilic substitution reaction, where a suitable difluoroethylating agent reacts with the phenyl ring.
Amidation Reaction: The final step involves the formation of the carboxamide group, typically achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the piperidine moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the spirochromene core, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of phenolic derivatives or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1,1-difluoroethyl)phenyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, the compound’s potential therapeutic applications could include acting as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, making it valuable in the production of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(1,1-difluoroethyl)phenyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethyl group could enhance binding affinity or selectivity, while the spirochromene core might provide structural rigidity and stability.
Comparison with Similar Compounds
Similar Compounds
Spiro[chromene-2,4’-piperidine] derivatives: These compounds share the spirochromene core and piperidine ring but lack the difluoroethyl phenyl group.
Difluoroethyl phenyl derivatives: These compounds contain the difluoroethyl phenyl group but differ in the rest of their structure.
Uniqueness
N-[2-(1,1-difluoroethyl)phenyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide is unique due to the combination of its spirochromene core, piperidine ring, and difluoroethyl phenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
